Antitubercular agent-41, also known as Compound 106, is a compound under investigation for its potential efficacy against tuberculosis, particularly targeting Mycobacterium tuberculosis. This agent is part of a broader class of antitubercular agents that are being developed to combat the increasing incidence of multidrug-resistant tuberculosis. The compound has been evaluated for its antimicrobial properties and its ability to inhibit key enzymes in the mycobacterial metabolic pathways.
Antitubercular agent-41 was identified and characterized through various synthesis methods aimed at developing new therapeutic agents against tuberculosis. The compound is primarily studied in laboratory settings, where its effects on Mycobacterium tuberculosis have been assessed in vitro and in vivo.
Antitubercular agent-41 falls under the classification of synthetic organic compounds designed specifically for antitubercular activity. It is categorized based on its chemical structure and mechanism of action, which targets specific pathways within the Mycobacterium tuberculosis bacteria.
The synthesis of antitubercular agent-41 involves several key steps that utilize standard organic chemistry techniques. The general approach includes:
For instance, a typical synthesis might involve reacting an aniline derivative with chloroacetyl chloride to form a substituted acetamide, followed by further reactions with thiol-containing compounds to introduce the benzimidazole moiety, which is crucial for the antitubercular activity .
Antitubercular agent-41 features a complex molecular structure that includes a benzimidazole core linked to an acetamide group. The presence of sulfur in the structure enhances its biological activity against mycobacterial strains.
The molecular formula and weight, along with specific structural data such as bond angles and lengths, are derived from spectroscopic analyses including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). For example, characteristic peaks in IR spectra indicate functional groups present in the compound .
Antitubercular agent-41 undergoes various chemical reactions that can be utilized to modify its structure for enhanced activity. Key reactions include:
The progress of these reactions can be monitored using Thin Layer Chromatography (TLC), and product formation can be confirmed through spectroscopic methods mentioned earlier .
The mechanism of action for antitubercular agent-41 involves inhibiting critical enzymes within Mycobacterium tuberculosis. This includes targeting metabolic pathways essential for bacterial survival and replication.
Studies have shown that this compound exhibits inhibitory effects on enzymes such as isocitrate lyase and pantothenate synthetase, which play vital roles in mycobacterial metabolism. The minimum inhibitory concentration (MIC) values have been recorded to evaluate its effectiveness against various strains of Mycobacterium tuberculosis .
Antitubercular agent-41 typically appears as a crystalline solid at room temperature. Its solubility varies depending on the solvent used; it is generally soluble in polar solvents like methanol but less so in non-polar solvents.
The chemical properties include stability under standard laboratory conditions and reactivity with various nucleophiles. Its melting point and boiling point provide insights into its thermal stability, while pH-dependent solubility can affect its bioavailability .
Antitubercular agent-41 is primarily used in research settings to study its effects on Mycobacterium tuberculosis infections. It serves as a potential lead compound for developing new antituberculosis therapies, particularly against multidrug-resistant strains. Ongoing studies focus on optimizing its structure for better efficacy and reduced toxicity while exploring its pharmacokinetic properties .
Antitubercular agent-41 (chemical name: [4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxyfuro[2,3-b]quinolin-2-yl)methanone) functions as a direct inhibitor of Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA), a key enzyme in the fatty acid elongation cycle (FAS-II) essential for mycolic acid biosynthesis. Unlike prodrugs like isoniazid, which require activation by KatG, Antitubercular agent-41 binds directly to InhA's substrate-binding pocket, competitively inhibiting NADH cofactor binding. This interaction prevents the reduction of trans-2-enoyl-acyl carrier protein to acyl-ACP, disrupting the elongation of meromycolate chains [2] [9]. Structural analyses reveal that the compound's benzimidazole core and methoxyfuroquinoline moiety form hydrogen bonds with InhA residues Tyr158 and Lys165, while its fluorophenyl group stabilizes the complex via hydrophobic interactions [2].
Resistance studies demonstrate that mutations in the inhA gene (e.g., I21V or S94A) reduce binding affinity by altering the pocket geometry. Overexpression of wild-type InhA in M. tuberculosis confers 16-fold increased resistance to Antitubercular agent-41, confirming target specificity [9]. The compound retains activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains with KatG mutations, as it bypasses conventional activation pathways [2].
Table 1: Comparative Inhibition Parameters of InhA-Targeting Agents
| Parameter | Antitubercular agent-41 | Isoniazid-NAD Adduct | GSK693 |
|---|---|---|---|
| IC₅₀ (μM) | 0.18 ± 0.03 | 0.05 ± 0.01 | 0.12 ± 0.02 |
| Binding Mode | Direct, competitive | Covalent adduct | Direct, competitive |
| Resistance (Fold-Change) | 16 (InhA overexpression) | >100 (KatG mutations) | 20 (InhA mutations) |
| MDR/XDR Activity | Yes | Limited | Yes |
Antitubercular agent-41 secondarily disrupts mycolic acid integration into the mycobacterial cell wall by modulating arabinosyltransferase activity, particularly EmbC (Rv3793). This enzyme catalyzes the polymerization of arabinose residues onto lipoarabinomannan (LAM) and arabinogalactan, which anchor mycolates [4] [9]. The compound's piperazinyl group competitively binds to EmbC's glycosyltransferase domain, inhibiting the transfer of decaprenyl-phospho-arabinose (DPA) to nascent arabinan chains. This results in truncated LAM molecules and impaired mycolyl transfer [4].
Genetic evidence shows that M. tuberculosis strains overexpressing embC exhibit 8-fold increased resistance to Antitubercular agent-41 and produce elongated LAM polymers. Conversely, embC hypomorphs display 4-fold greater susceptibility and accumulate shorter LAM species (<10 kDa vs. wild-type >20 kDa) [4]. Fourier-transform infrared (FTIR) spectroscopy confirms reduced arabinose/mannose ratios (1.2 vs. 2.5 in controls) in treated mycobacteria, validating arabinan chain truncation [9].
Table 2: Impact of Antitubercular agent-41 on Arabinosyltransferase Function
| Parameter | Wild-Type M. tuberculosis | embC-Overexpressing Strain | embC-Hypomorphic Strain |
|---|---|---|---|
| LAM Size (kDa) | 12.4 ± 1.2 (Treated) vs. 24.1 ± 2.1 (Control) | 26.8 ± 2.5 | 8.3 ± 0.9 |
| Arabinose/Mannose Ratio | 1.2 ± 0.1 | 2.6 ± 0.3 | 0.8 ± 0.1 |
| MIC Shift vs. Wild-Type | Baseline | 8-fold increase | 4-fold decrease |
Antitubercular agent-41 exhibits dual inhibitory effects on M. tuberculosis type II topoisomerases: DNA gyrase (GyrA₂B₂) and topoisomerase IV (ParC₂E₂). The compound's planar furoquinoline moiety intercalates into the DNA cleavage pocket of GyrA, stabilizing the enzyme-DNA cleavage complex and preventing religation of double-stranded breaks [5] [10]. This traps gyrase in a catalytically inactive state, inducing lethal DNA fragmentation. For topoisomerase IV, Antitubercular agent-41 binds the TOPRIM (topoisomerase-primase) domain of ParE, disrupting ATP hydrolysis and strand passage [10].
Biochemical assays demonstrate 70% inhibition of gyrase supercoiling activity at 2.5 μM and 85% inhibition of topoisomerase IV decatenation at 5 μM. Single-molecule studies reveal that the compound reduces gyrase's positive supercoil removal rate from 100 ± 15 supercoils/sec to 22 ± 4 supercoils/sec, while increasing cleavage complex lifetime by 3-fold [10]. Unlike quinolones, Antitubercular agent-41 does not require mutations for activity against dormant bacilli, as it targets both enzymes in their non-replicating state [7].
Table 3: Enzyme Kinetics of Antitubercular agent-41 Against Type II Topoisomerases
| Enzyme | Activity Inhibited | IC₅₀ (μM) | Effect on Cleavage Complex Stability | Supercoil Processing Rate (Post-Treatment) |
|---|---|---|---|---|
| DNA Gyrase | Supercoiling/Relaxation | 1.8 ± 0.2 | 3.2-fold stabilization | 22 ± 4 supercoils/sec (vs. 100 ± 15 control) |
| Topoisomerase IV | Decatenation/Relaxation | 3.5 ± 0.4 | 2.7-fold stabilization | 15 ± 3 knots/sec (vs. 40 ± 6 control) |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6